N-(3-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}THIOPHENE-2-SULFONAMIDE is a complex organic compound that features a morpholine ring, a pyridazine ring, and a thiophene sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}THIOPHENE-2-SULFONAMIDE typically involves multiple steps, starting with the preparation of the core structures, followed by functional group modifications. The key steps include:
Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the Morpholine Group: The morpholine ring can be introduced via nucleophilic substitution reactions, where a halogenated pyridazine derivative reacts with morpholine.
Attachment of the Thiophene Sulfonamide Group: This step involves the sulfonation of thiophene followed by coupling with the pyridazine-morpholine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}THIOPHENE-2-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}THIOPHENE-2-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-ethoxypyrazolo[1,5-b]pyridazin-3-yl)-N-[3-(morpholin-4-yl)phenyl]pyrimidin-2-amine
- N-arylsulfonyl-3-acetylindole derivatives
Uniqueness
N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}THIOPHENE-2-SULFONAMIDE is unique due to its combination of a morpholine ring, a pyridazine ring, and a thiophene sulfonamide group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C18H18N4O3S2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C18H18N4O3S2/c23-27(24,18-5-2-12-26-18)21-15-4-1-3-14(13-15)16-6-7-17(20-19-16)22-8-10-25-11-9-22/h1-7,12-13,21H,8-11H2 |
InChI Key |
MYDYPLXNUBHZFH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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